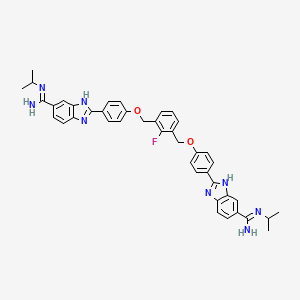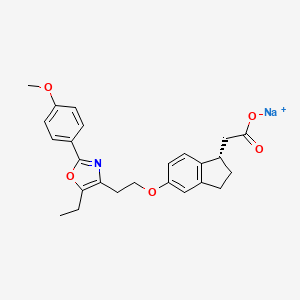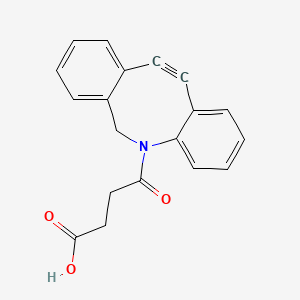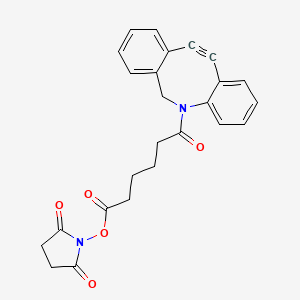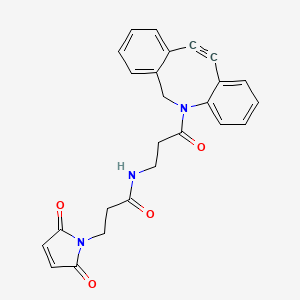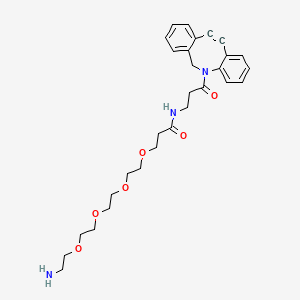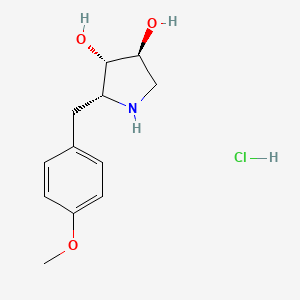
Deacetylanisomycin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylanisomycin hydrochloride is a biochemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereoselective Synthesis : Deacetylanisomycin hydrochloride's synthesis has been achieved through various methods. Hutin, Haddad, and Larchevêque (2000) described a concise synthesis via stereocontrolled reductive alkylation derived from tartaric acid (Hutin, Haddad, & Larchevêque, 2000). Additionally, Merino et al. (2003) achieved stereoselective synthesis from a nitrone derived from L-threose (Merino et al., 2003).
Chemical Stability Analysis : The stability of anisomycin, which degrades into deacetylanisomycin, was analyzed under various stress conditions by Tolić et al. (2018), indicating its high instability under certain conditions (Tolić et al., 2018).
Electrochemical Behavior : Investigated by Tolić et al. (2015), the electrochemical behavior of anisomycin on a gold electrode provided insights into its applications in medicinal chemistry, especially in relation to its hydrolysis product deacetylanisomycin (Tolić et al., 2015).
Biomedical Implications
HDAC Inhibition and Genetic Regulation : Studies like those by Becher et al. (2016) and Schölz et al. (2015) have shown that histone deacetylase inhibitors (HDACIs), which can include deacetylanisomycin derivatives, play significant roles in gene expression regulation and have implications in cancer therapy (Becher et al., 2016); (Schölz et al., 2015).
Potential in Cancer Therapy : Research by Haggarty et al. (2003) and Suraweera et al. (2018) suggests that derivatives of deacetylanisomycin, as HDAC inhibitors, have potential applications in cancer treatment, particularly in combination therapies (Haggarty et al., 2003); (Suraweera, O'Byrne, & Richard, 2018).
Role in Immune Regulation : The work by Shakespear et al. (2011) highlights the role of HDACs, potentially modulated by deacetylanisomycin derivatives, in regulating immune responses, offering insights into their therapeutic applications in inflammation and immunity (Shakespear, Halili, Irvine, Fairlie, & Sweet, 2011).
Propiedades
Número CAS |
1963-47-9 |
|---|---|
Nombre del producto |
Deacetylanisomycin hydrochloride |
Fórmula molecular |
C12H18ClNO3 |
Peso molecular |
259.73 |
Nombre IUPAC |
3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))- |
InChI |
InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1 |
Clave InChI |
IXNBCFNTSIHJPF-FVDRTDNTSA-N |
SMILES |
O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deacetylanisomycin hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



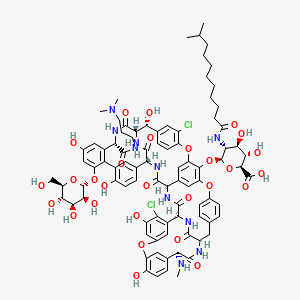
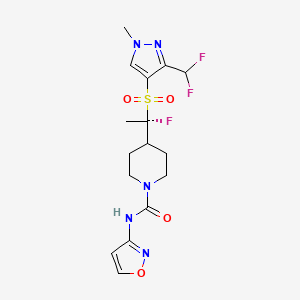
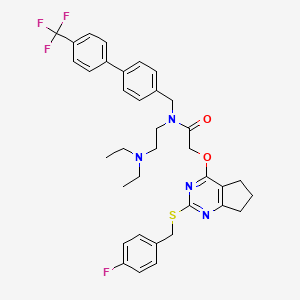
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
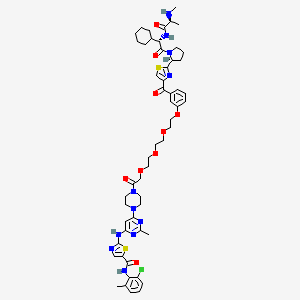
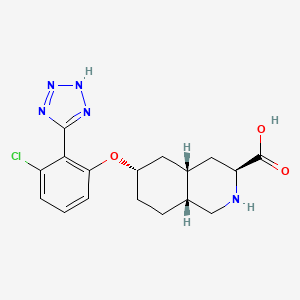
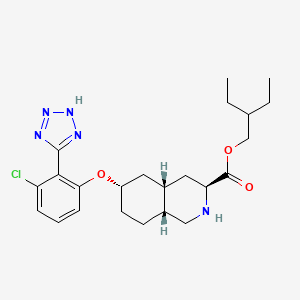
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
